molecular formula C5H8N2OS B13674862 3-(Methoxymethyl)isothiazol-5-amine

3-(Methoxymethyl)isothiazol-5-amine

Cat. No.: B13674862
M. Wt: 144.20 g/mol
InChI Key: JECANVYFCQDGRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)isothiazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chloro-5-methylisothiazole with methanol in the presence of a base to form the methoxymethyl derivative . The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Solvent: Methanol or other suitable solvents

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)isothiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

3-(Methoxymethyl)isothiazol-5-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)isothiazol-5-amine involves its interaction with biological targets, particularly enzymes with thiol groups at their active sites. The compound forms mixed disulfides with these enzymes, inhibiting their activity and leading to antimicrobial effects . This mechanism is similar to other isothiazolinone compounds, which are known for their ability to disrupt microbial cell function .

Comparison with Similar Compounds

Similar Compounds

  • Methylisothiazolinone (MIT)
  • Chloromethylisothiazolinone (CMIT)
  • Benzisothiazolinone (BIT)
  • Octylisothiazolinone (OIT)

Comparison

3-(Methoxymethyl)isothiazol-5-amine is unique due to its specific methoxymethyl substitution, which can influence its reactivity and biological activity. Compared to other isothiazolinones, it may exhibit different antimicrobial spectra and stability profiles .

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

3-(methoxymethyl)-1,2-thiazol-5-amine

InChI

InChI=1S/C5H8N2OS/c1-8-3-4-2-5(6)9-7-4/h2H,3,6H2,1H3

InChI Key

JECANVYFCQDGRE-UHFFFAOYSA-N

Canonical SMILES

COCC1=NSC(=C1)N

Origin of Product

United States

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